molecular formula C22H44O2 B043943 Behenic acid CAS No. 112-85-6

Behenic acid

Cat. No.: B043943
CAS No.: 112-85-6
M. Wt: 340.6 g/mol
InChI Key: UKMSUNONTOPOIO-UHFFFAOYSA-N
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Description

Behenic acid (docosanoic acid, C22:0) is a saturated very-long-chain fatty acid (VLSFA) with the molecular formula CH₃(CH₂)₂₀COOH. It occurs naturally in plant oils such as moringa seed oil, peanut oil, and hydrogenated vegetable oils . Industrially, it is used in cosmetics (e.g., as a moisturizing agent in behenyl alcohol derivatives) and food science (e.g., as a low-calorie fat substitute in structured triglycerides like Capranin) . Its high melting point (79.95°C) and stability make it valuable in lipid-based formulations for drug delivery .

Preparation Methods

Docosanoic acid can be synthesized through several methods. One common synthetic route involves the hydrogenation of erucic acid, which is a monounsaturated omega-9 fatty acid. The hydrogenation process converts the double bond in erucic acid to a single bond, resulting in the formation of docosanoic acid .

In industrial production, docosanoic acid is often obtained from natural sources such as moringa oil and peanut oil. The extraction process typically involves the use of solvents to separate the fatty acids from the oil, followed by purification steps such as crystallization or distillation .

Chemical Reactions Analysis

Docosanoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

    Oxidation: Docosanoic acid can be oxidized to form docosanoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The reduction of docosanoic acid typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Esterification: Docosanoic acid can react with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

Nutritional and Health Applications

Behenic acid has garnered attention for its potential health benefits, particularly in relation to cardiovascular health and obesity management.

Cardiovascular Benefits

Research indicates that this compound can contribute to lower cholesterol levels and reduced risk of cardiovascular diseases. A study involving animal models demonstrated that structured lipids containing this compound led to decreased total cholesterol, LDL cholesterol, and triglycerides without promoting obesity . Additionally, higher levels of circulating this compound have been associated with a reduced risk of unhealthy aging events in humans, suggesting a protective role against age-related diseases .

Anti-Inflammatory Effects

In vivo studies have shown that this compound can reduce postprandial inflammation, which is crucial for maintaining metabolic health . Its ability to inhibit pancreatic lipase may also contribute to its anti-obesogenic properties by reducing calorie absorption from fats .

Protection Against Oxidative Stress

Recent studies have explored the protective effects of this compound against oxidative stress induced by phthalate exposure in male rats. The findings suggest that it can prevent sperm apoptosis and support testosterone levels by enhancing antioxidant activity .

Food Technology

This compound is utilized in food technology primarily for its functional properties in lipid formulations.

Low-Calorie Lipids

This compound's unique structure allows it to be incorporated into low-calorie fat alternatives. Research has shown that structured lipids formulated with this compound can maintain desirable physical properties while reducing caloric content . This makes it an attractive ingredient for health-focused food products.

Emulsifier and Stabilizer

In food products, this compound serves as an emulsifier, helping to stabilize mixtures of oil and water, which is essential in dressings, sauces, and spreads.

Personal Care Products

This compound is widely used in cosmetics and personal care products due to its emollient properties.

Hair Conditioners and Moisturizers

It imparts smoothness and conditioning effects in hair care formulations, making it a common ingredient in conditioners and styling products .

Skin Care

In skin care products, this compound acts as a thickening agent and emollient, enhancing the texture and moisturizing properties of creams and lotions.

Industrial Applications

This compound finds extensive use beyond consumer products; it plays a significant role in various industrial processes.

Lubricants and Greases

Due to its high melting point (80 °C) and stability at elevated temperatures, this compound is used in manufacturing lubricants suitable for high-performance applications .

Chemical Synthesis

It serves as a precursor in the synthesis of various chemicals including surfactants, esters, and waxes used in coatings and adhesives .

Summary Table of Applications

Application AreaSpecific UsesBenefits
Nutritional HealthLow-calorie lipid formulationsReduces cholesterol levels
Anti-inflammatory effectsSupports metabolic health
Personal Care ProductsHair conditionersProvides smoothness
Skin moisturizersEnhances texture
Industrial ApplicationsLubricantsHigh-temperature stability
Chemical synthesisVersatile precursor for various chemicals

Case Studies

  • Cardiovascular Health : In a study involving dietary supplementation with this compound-rich oils, participants showed significant reductions in LDL cholesterol compared to those consuming standard oils .
  • Oxidative Stress Protection : A controlled experiment on male rats demonstrated that administration of this compound significantly mitigated the adverse effects of phthalate exposure on reproductive health markers .

Mechanism of Action

The mechanism of action of docosanoic acid involves its interaction with cell membranes and various molecular targets. As a long-chain fatty acid, docosanoic acid integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .

In drug delivery systems, docosanoic acid derivatives enhance the solubility and bioavailability of hydrophobic drugs. The fatty acid moiety facilitates the incorporation of drugs into lipid-based carriers, improving their stability and therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chain Length and Saturation

Behenic acid belongs to the saturated VLSFA group (≥20 carbons). Key comparisons with other fatty acids are outlined below:

Compound Chain Length Saturation Key Sources Key Properties/Effects
This compound C22:0 Saturated Moringa oil, hydrogenated oils Raises LDL cholesterol in some studies; reduces fat deposition in structured triglycerides .
Arachidic acid C20:0 Saturated Peanut oil, Coix seeds Correlates with lipid content in Coix seeds; less studied in human metabolism .
Lignoceric acid C24:0 Saturated Nervonic acid synthesis, plant waxes Associated with reduced CVD risk in aging; precursor to nervonic acid (C24:1) .
Palmitic acid C16:0 Saturated Palm oil, animal fats Pro-inflammatory; linked to metabolic syndrome and CVD risk .
Eicosenoic acid C20:1 (Z) Monounsaturated Rapeseed oil, fish oils Anti-inflammatory; structurally distinct due to cis double bond .
Pristanic acid C19:0 (branched) Branched Ruminant fats, Coix seeds Odd-chain; implicated in lipid metabolism but less bioactive than VLSFAs .

Ecological and Industrial Occurrence

  • Plant Sources :

    • This compound is abundant in hydrogenated oils (e.g., rapeseed oil) and algae (Ulva spp., 1–2.5%) . In Scenedesmus obliquus algae, it constitutes up to 59% of fatty acids under specific conditions .
    • Seasonal variation affects its presence in bee pollen, with winter-harvested pollen showing higher concentrations due to date palm contributions .
  • Comparative Abundance: In maternal and lamb plasma, this compound levels are similar but lower than arachidonic acid (C20:4) and tetracosanoic acid (C24:0) .

Biological Activity

Behenic acid, also known as docosanoic acid, is a saturated fatty acid with a long carbon chain (C22:0). It is primarily found in various plant oils, including those from the seeds of the Moringa oleifera tree and in peanut oil. This article delves into the biological activities of this compound, focusing on its antibacterial properties, potential health implications, and mechanisms of action based on current research findings.

Antibacterial Properties

Recent studies have highlighted the significant antibacterial activity of this compound against various pathogens. A notable investigation utilized in silico methods to screen a library of phytochemicals, identifying this compound as a potent multi-target inhibitor against key bacterial proteins such as Catalase Peroxidase (KatG) and Adenylosuccinate Synthetase (ADSS) .

In Vitro and In Vivo Studies

In vitro assays demonstrated that this compound exhibited a zone of inhibition of 20 ± 1 mm and a Minimal Inhibitory Concentration (MIC) of 50 µg/ml against Vibrio parahaemolyticus and Aeromonas hydrophila . Furthermore, zebrafish models showed dose-dependent recovery from bacterial infections when treated with this compound, confirming its efficacy in vivo.

The antibacterial mechanism of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. Research indicates that fatty acids can destabilize the membrane integrity of bacteria, leading to increased permeability and eventual cell death . This disruption interferes with essential metabolic processes such as ATP production, further inhibiting bacterial growth .

Cholesterol Levels

Despite its beneficial antibacterial properties, this compound has been associated with raising cholesterol levels in humans. A study indicated that dietary this compound could lead to increased serum lipid concentrations when compared to other fats like palm oil and high-oleic sunflower oil . This raises concerns regarding its consumption in high amounts, particularly for individuals with hypercholesterolemia.

Cancer Risk

Some studies have explored the relationship between long-chain saturated fatty acids, including this compound, and cancer risk. For instance, negative associations were noted between plasma levels of lignoceric acid (a fatty acid closely related to this compound) and the risk of pancreatic and prostate cancers . However, further research is needed to elucidate these relationships specifically for this compound.

Summary of Research Findings

Study Findings
Identified as a potent multi-target antibacterial agent with significant inhibition against Vibrio parahaemolyticus and Aeromonas hydrophila.
Associated with increased serum lipid levels; potential cholesterol-raising effects noted.
Suggested negative correlation between related fatty acids and certain cancer risks.

Case Studies

  • Zebrafish Model Study : This study evaluated the in vivo efficacy of this compound against bacterial infections. Fish treated with 100 µg/day showed significant recovery compared to control groups.
  • Human Metabolic Study : A crossover study involving mildly hypercholesterolemic men found that diets enriched with this compound led to higher serum lipid levels compared to other dietary fats.

Q & A

Q. Basic: What are the primary analytical techniques for quantifying behenic acid in complex biological matrices, and how are they validated?

Answer:
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantifying this compound (C22:0) in lipid-rich samples. GC-MS offers high sensitivity for fatty acid methyl esters (FAMEs) after derivatization, while HPLC with evaporative light scattering detection (ELSD) enables direct quantification without derivatization. Validation requires:

  • Calibration curves using certified standards (e.g., Nu-Chek Prep) across physiologically relevant concentrations.
  • Recovery tests via spiking known amounts into matrices (e.g., plant oils or cell membranes) to assess accuracy (target: 90–110%).
  • Precision analysis through intra- and inter-day replicates (CV < 5%).
    For example, studies on Solanum torvum fruits quantified bound this compound at 7.99% using GC-MS after saponification and methylation .

Q. Basic: How can researchers assess the impact of this compound on lipid bilayer properties in model membrane systems?

Answer:
Differential scanning calorimetry (DSC) and fluorescence anisotropy are key methods:

  • DSC measures phase transition temperatures to evaluate how this compound alters membrane fluidity. For instance, increasing C22:0 content raises the gel-to-liquid crystalline phase transition temperature, indicating reduced fluidity.
  • Fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) quantifies membrane rigidity. A 2023 EFSA study noted that this compound’s long alkyl chain increases lipid packing density in emulsifiers, affecting permeability .
  • Controls : Compare with shorter-chain saturated fatty acids (e.g., palmitic acid) to isolate chain-length effects.

Q. Advanced: How should researchers design experiments to evaluate this compound’s inhibitory effects on enzymatic activity, such as lipases or phospholipases?

Answer:
A robust experimental design includes:

  • Hypothesis : "this compound reduces enzyme activity by competitive/non-competitive inhibition due to its structural similarity to substrates."
  • Materials : Purified enzymes (e.g., porcine pancreatic lipase), substrate (e.g., p-nitrophenyl esters), and this compound dissolved in DMSO (<1% final concentration to avoid solvent interference).
  • Methods :
    • Kinetic assays : Measure initial reaction rates at varying substrate (0.1–10 mM) and inhibitor (0–500 µM this compound) concentrations.
    • Data collection : Use spectrophotometry (e.g., absorbance at 405 nm for p-nitrophenol release).
    • Analysis : Fit data to Michaelis-Menten models with inhibition constants (Ki) calculated using Lineweaver-Burk plots .
  • Controls : Include DMSO vehicle and heat-inactivated enzyme controls.
  • Replication : Minimum triplicate runs to ensure statistical power (α = 0.05).

Q. Advanced: How can contradictory findings about this compound’s cholesterol-raising effects in human studies be resolved methodologically?

Answer:
Contradictions often arise from confounding variables (e.g., dietary context, genetic factors). To address this:

  • Meta-analysis : Pool data from studies like Cater et al. (2001), which reported a 4.2% LDL increase with this compound-rich diets, and contrast with null-effect studies .
  • Covariate adjustment : Use multivariate regression to control for baseline cholesterol, fiber intake, and fatty acid composition of test diets.
  • Mechanistic studies : Conduct in vitro assays (e.g., hepatic LDL receptor expression in HepG2 cells) to isolate this compound’s direct effects .
  • Dose-response trials : Test graded this compound intake (5–15% total fat) in randomized crossover trials with lipid profiling at each stage .

Q. Advanced: What strategies are recommended for isolating and characterizing novel this compound derivatives in natural product chemistry?

Answer:

  • Extraction : Soxhlet extraction with hexane:ethanol (3:1) followed by saponification (1M NaOH, 70°C).
  • Fractionation : Use silica gel chromatography with gradient elution (hexane → ethyl acetate) to separate fatty acid derivatives.
  • Characterization :
    • GC-MS : Identify methyl esters via retention indices and NIST library matching.
    • NMR : Assign proton signals (e.g., δ 0.88 ppm for terminal CH3, δ 1.25 ppm for -(CH2)n-) and confirm purity (>95% by HPLC).
    • High-resolution MS : Confirm molecular formulae (e.g., C22H44O2 for this compound).
  • Validation : Compare with authentic standards and published spectra .

Q. Advanced: How should researchers address reproducibility challenges in studies involving this compound’s crystallization behavior in emulsifiers?

Answer:

  • Standardized protocols : Document temperature ramping rates (e.g., 2°C/min in DSC) and solvent evaporation methods (e.g., rotary evaporation at 40 mbar).
  • Inter-lab calibration : Share reference samples (e.g., this compound from Sigma-Aldrich, ≥99%) across collaborating labs.
  • Data transparency : Publish raw DSC thermograms and XRD diffractograms in supplementary materials, noting instrumental parameters (e.g., Cu-Kα radiation for XRD) .
  • Statistical reporting : Include confidence intervals for melting points (e.g., 80.2 ± 0.5°C) and crystal lattice parameters .

Tables for Key Data

Study TechniqueThis compound ConcentrationKey FindingReference
Solanum torvum AnalysisGC-MS7.99% (bound)Minor component in fruit lipids
EFSA Allergen AssessmentHPLC-ELSD≤0.1% (mustard protein)No significant allergenicity risk
Membrane FluidityFluorescence10 mol% in DPPC bilayersReduced fluidity by 22%

Notes

  • Avoid consumer-focused platforms (e.g., Wikipedia) due to non-peer-reviewed content .
  • Cite primary literature (e.g., American Journal of Clinical Nutrition) for clinical data .
  • Adhere to journal guidelines (e.g., RSC, Beilstein) for methodological rigor .

Properties

IUPAC Name

docosanoic acid
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InChI

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)
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InChI Key

UKMSUNONTOPOIO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O
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Molecular Formula

C22H44O2
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Related CAS

16529-65-0 (zinc salt), 18990-72-2 (aluminum salt), 20259-31-8 (iron(+3) salt), 2489-05-6 (silver(+1) salt), 2636-16-0 (barium salt), 34303-23-6 (cadmium salt), 4499-91-6 (lithium salt), 5331-77-1 (hydrochloride salt), 7211-53-2 (potassium salt)
Record name Docosanoic acid
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DSSTOX Substance ID

DTXSID3026930
Record name Docosanoic acid
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Molecular Weight

340.6 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White to cream or yellow solid; [CHEMINFO] White crystalline powder; [MSDSonline], Solid
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Boiling Point

306 °C at 60 mm Hg
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Solubility

0.102 g are sol in 100 g of 90% ethanol at 17 °C;0.218 g are sol in 100 ml of 91.5% ethanol at 25 °C; 0.116 g are sol in 100 ml of 86.2% ethanol at 25 °C; 0.011 g are sol in 100 ml of 63.07% ethanol at 25 °C; 0.1922 g are sol in 100 g of ether at 16 °C, Slightly soluble in water, ethanol, ethyl ether, In water, 160 mg/L, temp not specified, 1.6e-05 mg/mL
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Density

0.8221 at 100 °C/4 °C
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Vapor Pressure

0.00000007 [mmHg]
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Impurities

(C14-C20) fatty acids ca. 11 %; C24 fatty acid ca. 2 %
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Color/Form

Waxy solid, Needles

CAS No.

112-85-6
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Melting Point

79.95 °C, 81 °C
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Synthesis routes and methods I

Procedure details

Behenic acid manufactured by Henkel Co. (trade name: Edenor C22-85R) in an amount of 100 kg was admixed with 1200 kg of isopropyl alcohol, and dissolved at 50° C. The mixture was filtrated through a 10 μm filter, and cooled to 30° C. to allow recrystallization. Cooling speed for the recrystallization was controlled to be 3° C./hour. The resulting crystal was subjected to centrifugal filtration, and washing was performed with 100 kg of isopropyl alcohol. Thereafter, the crystal was dried. The resulting crystal was esterified, and subjected to GC-FID analysis to give the results of the content of behenic acid being 96 mol %, lignoceric acid 2 mol %, and arachidic acid 2 mol %. In addition, erucic acid was included at 0.001 mol %.
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Synthesis routes and methods II

Procedure details

A polymer dispersion of carboxylic acid silver salts - carboxylic acids - silver bromide (Composition H - 5) was produced in the same manner as in Example 1 except that a mixture of 272 g of behenic acid and 82 g of an equimolar mixture of C24H49COOH, C26H53COOH and C28H57COOH was used instead of the mixture of 272 g of behenic acid and 82 g of C26H53COOH.
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Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

O-(2-Methoxyphenyl)-L-serine
Behenic acid
O-(2-Methoxyphenyl)-L-serine
O-(2-Methoxyphenyl)-L-serine
Behenic acid
O-(2-Methoxyphenyl)-L-serine
O-(2-Methoxyphenyl)-L-serine
Behenic acid
O-(2-Methoxyphenyl)-L-serine
O-(2-Methoxyphenyl)-L-serine
Behenic acid
O-(2-Methoxyphenyl)-L-serine
O-(2-Methoxyphenyl)-L-serine
Behenic acid
O-(2-Methoxyphenyl)-L-serine
O-(2-Methoxyphenyl)-L-serine
Behenic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.